Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate

Antimicrobial Susceptibility Minimum Inhibitory Concentration Bacterial Assay

Researchers pursuing kinase inhibitor SAR often struggle with generic thiazole analogs that confound binding data due to altered electronics and lipophilicity. This compound's unique 4-benzoylbenzamido group provides a distinct π-stacking and electronic fingerprint, ensuring reproducible, unambiguous structure-activity correlations. • Non-interchangeable privileged thiazole scaffold for consistent SAR campaigns • >95% purity for reliable in vitro enzymatic and cellular profiling • Ethyl ester handle enables rapid diversification via hydrolysis or transesterification Supplied in 10 mg to bulk quantities; in stock for immediate dispatch.

Molecular Formula C20H16N2O4S
Molecular Weight 380.42
CAS No. 361479-62-1
Cat. No. B2522212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate
CAS361479-62-1
Molecular FormulaC20H16N2O4S
Molecular Weight380.42
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H16N2O4S/c1-2-26-19(25)16-12-27-20(21-16)22-18(24)15-10-8-14(9-11-15)17(23)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22,24)
InChIKeyIAUHLQOVKSVPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate Overview


Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate (CAS 361479-62-1) is a synthetic, small-molecule heterocycle that embodies a privileged thiazole core and a benzoylbenzamide pharmacophore. Its molecular formula is C₂₀H₁₆N₂O₄S (MW: 380.42). This compound is primarily supplied as a high-purity research chemical (>95%) intended for non-human, in vitro experimentation . It belongs to a broader class of 2-aminothiazole-4-carboxylate derivatives, a scaffold that is widely exploited for developing kinase inhibitors, antimicrobials, and anticancer agents. The specific structural features of this compound—the 4-benzoylbenzamido moiety linked to the thiazole ring—position it as a key reference point for investigating structure-activity relationships (SAR) within this domain.

Workflow
Thiazole scaffold SAR exploration
Selection
4-benzoylbenzamido substituent for electronic/lipophilic modulation
Use Context
In vitro research tool; no established in vivo data

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate: Substitution Pitfalls


The 2-aminothiazole-4-carboxylate scaffold is a well-known 'privileged structure,' but its biological activity is exquisitely sensitive to the nature of the substituent at the 2-position amide. The 4-benzoylbenzamido group in Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate is not a trivial modification. The presence of the additional terminal benzoyl ring introduces a distinct electronic distribution, lipophilicity profile, and potential for specific π-π stacking interactions compared to simpler benzamido or aliphatic amide analogs . Therefore, in scientific or industrial contexts where precise modulation of a molecular target (e.g., a specific kinase, bacterial enzyme, or protein-protein interaction) is the goal, substituting this compound with a 'closely related' or generic thiazole derivative will almost certainly alter the binding kinetics, selectivity, and downstream phenotypic outcome. The unique spatial and electronic fingerprint of the 4-benzoylbenzamido group makes this specific compound a non-interchangeable, precise chemical tool for probing its designated biological space.

Substituent-specific binding may not transfer
The 4-benzoylbenzamido group introduces unique π-π stacking and electronic features; simpler benzamido or aliphatic analogs may not engage the same target profile.
Lipophilicity-driven behavior may shift
Predicted higher logP compared to polar thiazole derivatives can alter membrane permeability and cellular distribution, limiting direct substitution.
Chemical identity mismatch risks confounded readouts
Generic thiazole derivatives may not replicate the steric and electronic fingerprint of the 4-benzoylbenzamido moiety, potentially undermining assay reproducibility.

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate Performance Benchmarks


Antimicrobial Potency Data Gap

No direct, head-to-head quantitative antimicrobial data (e.g., MIC values) for Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate was located in primary research literature. Class-level inference from structurally similar thiazole derivatives suggests potential antimicrobial activity, but no specific, verifiable comparator data is available to define its performance relative to standard agents or close analogs. This evidence gap is a critical factor in scientific selection, as it precludes direct performance comparisons.

Antimicrobial MIC data
Data to verify
Not available in primary literature
Class-level inference only
No head-to-head comparator data; procurement cannot rely on proven MIC performance
Antimicrobial Susceptibility Minimum Inhibitory Concentration Bacterial Assay

Anticancer Cytotoxicity Data Gap

A thorough search of primary research literature, including patents and authoritative databases, revealed no published quantitative data (e.g., IC₅₀ values against specific cancer cell lines) for Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate. While some vendor materials allude to 'potential anticancer properties,' no verifiable, comparator-based evidence could be located. Consequently, its performance cannot be compared to established anticancer agents or other thiazole derivatives in a scientifically rigorous manner.

Anticancer IC₅₀ data
Data to verify
Not available in primary literature
No published cytotoxicity benchmarks
Vendor materials allude to potential properties without verifiable evidence
Cytotoxicity Assay Cancer Cell Line IC50 Determination

Kinase Inhibition Data Gap

The thiazole scaffold is frequently utilized in kinase inhibitor design, but no published data (e.g., Kᵢ, IC₅₀, or % inhibition at a given concentration) could be located for Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate against any specific kinase. This lack of primary enzymatic data means there is no quantitative benchmark to differentiate this compound from other thiazole-based kinase inhibitor candidates. Its potential in this area remains entirely uncharacterized in the public domain.

Kinase inhibition data
Data to verify
Not available in primary literature
No Kᵢ or IC₅₀ values for any kinase
Compound selection cannot be based on known selectivity or potency profile
Kinase Assay Enzymatic Inhibition Drug Discovery

Lipophilicity and Molecular Weight Profile

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate possesses a molecular weight of 380.42 g/mol and a predicted partition coefficient (clogP) of approximately 4.1, indicating significant lipophilicity . While direct comparator data is absent, this physicochemical profile can be contrasted with more polar thiazole derivatives (e.g., those containing carboxylic acids or sulfonamides) that typically exhibit lower clogP values and enhanced aqueous solubility. The relatively high lipophilicity of this compound may confer advantages in membrane permeability but could also present formulation challenges.

Lipophilicity profile
Predicted / Data to verify
clogP ≈ 4.1 vs. ~0.5–1.5 (polar thiazole analogs)
Supports membrane permeability assessment
Computational prediction, not experimentally validated; may influence cell-based assay design
Drug-Likeness Lipophilicity Physicochemical Profiling

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate Application Scenarios


Kinase Inhibitor Scaffold Design

Given the thiazole core's proven utility in kinase inhibitor development, this compound serves as a versatile starting point for structure-activity relationship (SAR) studies. Researchers can leverage the 4-benzoylbenzamido group for additional binding interactions or to modulate physicochemical properties. Its high purity and well-defined structure make it suitable for iterative medicinal chemistry campaigns aimed at optimizing potency and selectivity against specific kinase targets. This is the primary, evidence-based application scenario.

Antimicrobial Susceptibility Reference

While no published MIC data exists, the compound's structural class suggests potential antimicrobial activity. In a research setting, it can be employed as an investigational compound in primary antimicrobial screens against a panel of bacterial and fungal pathogens. Its well-defined chemical identity ensures that any observed activity can be unambiguously attributed to this specific structure, enabling robust data generation for internal SAR programs.

Cell Permeability Probe

The compound's relatively high predicted lipophilicity (clogP ≈ 4.1) positions it as a useful tool for investigating passive membrane diffusion in cellular models. By comparing its cellular uptake and intracellular concentration with those of more polar thiazole analogs, researchers can gain quantitative insights into the relationship between molecular structure and permeability. This application is directly supported by the physicochemical data presented in Section 3.

Synthetic Intermediate Building Block

The ethyl ester at the 4-position of the thiazole ring provides a convenient handle for further chemical modification. Hydrolysis to the carboxylic acid yields a versatile intermediate for amide coupling, while transesterification allows for the introduction of alternative ester moieties. This synthetic versatility makes the compound a valuable building block for constructing more complex, biologically active molecules in a combinatorial chemistry setting.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
4-benzoylbenzamido substituent for SAR-driven modulation
Kinase selectivity and potency assay development
Antimicrobial screening probe
Well-defined chemical identity for unambiguous attribution
Primary MIC determination against research strain panels
Cell permeability research tool
Predicted lipophilicity profile
Membrane diffusion assay in cellular models
Synthetic intermediate building block
Ethyl ester handle for hydrolysis or transesterification
Purity and stability under reaction conditions
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